4-(3-Butenyloxy)benzoic acid

Liquid Crystals Mesogens Nematic Phase

4-(3-Butenyloxy)benzoic acid is a unique para-substituted benzoic acid derivative that combines a nematic liquid crystalline phase (118.0–143.0 °C) with a polymerizable terminal alkene. This dual functionality is absent in saturated 4-alkoxybenzoic acid homologues, making it essential for the covalent incorporation of mesogens into side-chain liquid crystalline polymers and elastomeric networks via hydrosilylation or thiol-ene click chemistry. Procure with confidence: its structure is authenticated against SDBS spectral data (No. 19297), ensuring immediate applicability in advanced electro-optical material R&D.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 115595-27-2
Cat. No. B040376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Butenyloxy)benzoic acid
CAS115595-27-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC=CCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13)
InChIKeyQXZIOUAINSTHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Butenyloxy)benzoic Acid (CAS 115595-27-2): Sourcing and Selection Guide for Liquid Crystal Intermediates


4-(3-Butenyloxy)benzoic acid is a para-substituted benzoic acid derivative bearing a terminal alkene on a four-carbon alkenyloxy chain, with a molecular weight of 192.21 g/mol and molecular formula C11H12O3 [1]. It serves as a reactive mesogenic intermediate containing both a carboxylic acid moiety for derivatization and a terminal olefin group capable of participating in thiol-ene, hydrosilylation, and other addition chemistries . The compound exhibits a nematic liquid crystalline phase within the mesomorphic range of 118.0 to 143.0 °C , making it a candidate building block for side-chain liquid crystalline polymers and elastomeric networks.

4-(3-Butenyloxy)benzoic Acid: Why Generic 4-Alkoxybenzoic Acid Substitution May Compromise Performance


4-Alkoxybenzoic acids are not interchangeable in applications requiring both mesogenic behavior and post-functionalization capability. Saturated analogs such as 4-n-heptyloxybenzoic acid (CAS 15872-42-1), 4-n-octyloxybenzoic acid (CAS 2493-84-7), and 4-(decyloxy)benzoic acid (CAS 5519-23-3) lack a terminal alkene and thus cannot undergo thiol-ene or hydrosilylation crosslinking . Conversely, compounds with similar reactive alkenyl chains but differing chain length (e.g., 4-allyloxybenzoic acid) may exhibit different mesomorphic behavior or thermal stability profiles [1]. 4-(3-Butenyloxy)benzoic acid occupies a distinct niche where the four-carbon alkenyloxy chain confers a specific mesomorphic range (118.0–143.0 °C) coupled with a polymerizable terminal olefin , a combination not present in saturated homologues or alternative alkene chain lengths. Substituting with a generic 4-alkoxybenzoic acid eliminates the capacity for covalent network incorporation; substituting with an alternative alkenyloxy benzoic acid may shift the thermal processing window and mesophase behavior in unpredictable ways.

4-(3-Butenyloxy)benzoic Acid: Quantitative Performance and Specification Differentiation Guide


Mesomorphic Range Comparison: 4-(3-Butenyloxy)benzoic Acid vs. 4-Alkoxybenzoic Acid Homologues

4-(3-Butenyloxy)benzoic acid exhibits a nematic mesophase with a measured mesomorphic range of 118.0 to 143.0 °C, enabling liquid crystalline ordering over a 25 °C processing window . In contrast, saturated 4-alkoxybenzoic acids such as 4-n-heptyloxybenzoic acid and 4-n-octyloxybenzoic acid lack this defined mesomorphic range specification altogether in vendor data sheets, and are not documented as exhibiting the same thermal mesophase behavior .

Liquid Crystals Mesogens Nematic Phase

Terminal Alkene Reactivity: 4-(3-Butenyloxy)benzoic Acid vs. Saturated 4-Alkoxybenzoic Acids

The but-3-enyloxy substituent of 4-(3-butenyloxy)benzoic acid contains a terminal carbon-carbon double bond that enables participation in thiol-ene click chemistry and hydrosilylation reactions . This reactivity has been demonstrated for the structurally analogous methyl p-(3-butenyloxy)benzoate, which undergoes effective crosslinking in elastomer networks via both thiol-ene and hydrosilylation pathways [1]. Saturated 4-alkoxybenzoic acid homologues (e.g., 4-n-heptyloxy, 4-n-octyloxy, 4-decyloxy benzoic acids) lack this reactive alkene moiety and therefore cannot be covalently incorporated into polymer networks through addition chemistry .

Click Chemistry Thiol-Ene Crosslinking Polymer Chemistry

Purity Specification Differentiation: 4-(3-Butenyloxy)benzoic Acid vs. Lower-Grade Batches

Vendor-specified purity for 4-(3-butenyloxy)benzoic acid from TCI Chemicals is >98.0% as determined by both gas chromatography (GC) and neutralization titration (T) . This dual-method purity specification provides greater analytical confidence compared to the 95% minimum purity grade offered by alternative suppliers . The higher purity (>98.0% vs. 95%) translates to a maximum impurity load of <2.0% versus <5.0%, a 2.5-fold reduction in potential contaminants.

Quality Control Purity Specification Analytical Chemistry

Cost-Basis Analysis: 4-(3-Butenyloxy)benzoic Acid Supplier Pricing Comparison

Pricing for 4-(3-butenyloxy)benzoic acid varies significantly among reputable suppliers, with TCI Chemicals listing 5g at $283.00 while Aladdin Scientific offers 5g at $276.90 . The marginal price difference of $6.10 (approximately 2.2%) between these suppliers suggests that selection should be driven by availability, shipping logistics, and required documentation rather than price alone. Santa Cruz Biotechnology lists a higher 5g price point at $440.00 , representing a 59% premium over the Aladdin/TCI baseline.

Procurement Supplier Comparison Cost Analysis

4-(3-Butenyloxy)benzoic Acid: Targeted Research and Industrial Application Scenarios


Synthesis of Monodomain Liquid Crystalline Elastomers (LCEs)

4-(3-Butenyloxy)benzoic acid is specifically utilized as a reactant in the synthesis of monodomain liquid crystalline elastomers [1], where its terminal alkene enables covalent incorporation into polysiloxane or other elastomeric backbones via hydrosilylation . The compound exhibits a nematic phase from melting at approximately 110.5 °C to the isotropic transition near 140.1 °C, driven by dimer formation through intermolecular hydrogen bonding . This mesomorphic window aligns with typical LCE processing conditions, allowing mesogen alignment prior to crosslinking.

Side-Chain Liquid Crystalline Polymer Functionalization

The carboxylic acid functionality of 4-(3-butenyloxy)benzoic acid serves as a versatile handle for esterification to generate reactive mesogenic monomers such as 4-methoxyphenyl 4-(3-butenyloxy)benzoate (MBB) and 4-cyanophenyl 4-(3-butenyloxy)benzoate [1]. The retained terminal alkene in these ester derivatives enables subsequent polymer grafting or crosslinking via thiol-ene click chemistry , a synthetic pathway unavailable to esters derived from saturated 4-alkoxybenzoic acids. This two-step derivatization-and-polymerization strategy provides precise control over mesogen density in side-chain liquid crystalline polymers.

Ferroelectric and Antiferroelectric Liquid Crystal Development

The synthesis of 4-(3-butenyloxy)benzoic acid is relevant to the production of ferroelectric and antiferroelectric liquid crystals [1], materials essential for advanced electro-optical display technologies. The compound's nematic mesophase and reactive alkene terminus position it as a candidate precursor for chiral smectic C* phase-forming materials when coupled with appropriate chiral alcohol components . Saturated 4-alkoxybenzoic acid homologues, lacking the terminal alkene, cannot undergo the same post-functionalization strategies required for generating chiral smectic materials with polymerizable groups.

Analytical Method Development and Spectral Reference

4-(3-Butenyloxy)benzoic acid has a fully characterized spectral profile in the AIST Spectral Database for Organic Compounds (SDBS No. 19297), including NMR, IR, MS, and Raman spectra [1]. This authoritative spectral reference enables unambiguous identification of the compound in reaction monitoring, impurity profiling, and quality control workflows. The availability of validated spectral data reduces analytical method development time and provides a benchmark for verifying in-house synthesized material.

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